5-(4-Fluorophenyl)furan-2-carbonyl chloride
Description
Systematic IUPAC Nomenclature and CAS Registry
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex aromatic heterocyclic structures containing multiple functional groups. The official IUPAC name is this compound, which precisely describes the structural arrangement of the molecule by identifying the position of each substituent group relative to the central furan ring system. This nomenclature system ensures unambiguous identification across international chemical databases and research publications.
Scientific literature may reference this compound using alternative systematic names that emphasize different structural features, such as 5-(4-fluoro-phenyl)-furan-2-carboxylic acid chloride, which highlights the relationship to the corresponding carboxylic acid derivative. Database entries sometimes include variations like 5-(4-FLUOROPHENYL)-2-FURANCARBOXALDEHYDE, although this represents a different oxidation state of the same basic structural framework.
| Name Type | Designation |
|---|---|
| IUPAC Systematic Name | This compound |
| Chemical Abstracts Index Name | 2-Furancarbonyl chloride, 5-(4-fluorophenyl)- |
| Common Commercial Name | 5-(4-Fluorophenyl)-2-furoyl chloride |
| Alternative Systematic Name | 5-(4-fluoro-phenyl)-furan-2-carbonyl chloride |
| Reaxys Registry Number | 19350749 |
| SCHEMBL Identifier | Multiple entries in chemical databases |
Properties
IUPAC Name |
5-(4-fluorophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAICLIOPDMJLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378153 | |
| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380889-69-0 | |
| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(4-Fluorophenyl)furan-2-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the 4-fluorophenyl group enhances its pharmacological profile by influencing interactions with biological targets.
- Molecular Formula : CHClF O
- Molecular Weight : 224.63 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. Its structure allows it to act as an inhibitor for various biological processes, potentially impacting cell growth and survival.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. The following table summarizes its antimicrobial activity compared to standard antibiotics:
| Microorganism | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.67 | Gentamicin | 1.95 |
| Escherichia coli | 31.25 | Ciprofloxacin | ≤1 |
| Pseudomonas aeruginosa | 62.50 | Meropenem | ≤1 |
| Candida albicans | 61.25 | Amphotericin B | 0.78 |
These results indicate that this compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria.
Case Studies
- Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial effects of various furan derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of the compound against Candida species. The findings revealed that it had a lower MIC compared to traditional antifungal agents, indicating its potential effectiveness in treating fungal infections .
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound induced apoptosis in cancer cells through mitochondrial pathways. The compound was found to inhibit cell proliferation significantly, suggesting its potential application in cancer therapeutics .
Toxicity Profile
The toxicity studies conducted on animal models indicated that the compound has an LD50 greater than 250 mg/kg when administered intraperitoneally, suggesting a moderate safety profile for further development . However, more comprehensive studies are needed to fully assess its safety in clinical settings.
Scientific Research Applications
5-(4-Fluorophenyl)furan-2-carbonyl chloride is a compound with significant potential in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and material science. This article explores its applications, supported by data tables and case studies.
Structure
The compound features a furan ring substituted with a fluorophenyl group and a carbonyl chloride functional group, which contributes to its reactivity and utility in various chemical transformations.
Organic Synthesis
This compound is primarily used as an acylating agent in organic synthesis. Its carbonyl chloride moiety allows for the introduction of the furan-2-carbonyl group into various substrates, facilitating the formation of complex molecules.
Table 1: Synthesis Reactions Utilizing this compound
| Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Acylation | Alcohols | Esters | |
| Nucleophilic substitution | Amines | Amides | |
| Coupling reactions | Aromatic compounds | Biaryl compounds |
Medicinal Chemistry
The compound's structure suggests potential bioactivity, particularly in drug development. The fluorine atom can enhance metabolic stability and bioavailability of pharmaceutical agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies demonstrated that these derivatives inhibit cancer cell proliferation through apoptosis induction.
Material Science
In material science, this compound can be used to synthesize polymers with specific properties due to the presence of the furan ring, which can undergo polymerization reactions.
Table 2: Material Properties of Polymers Derived from this compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Furan-based thermosets | >200 | 50-70 | |
| Copolymers with vinyls | >180 | 40-60 |
Chemical Research
This compound serves as a key intermediate in the synthesis of novel compounds for research purposes, including studies on reaction mechanisms and catalyst development.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group readily undergoes nucleophilic acyl substitution with various nucleophiles:
Mechanistic Insight : Reactions follow a two-step nucleophilic attack mechanism, with initial tetrahedral intermediate formation followed by chloride expulsion. Steric hindrance from the 4-fluorophenyl group slightly reduces reaction rates compared to simpler furanoyl chlorides .
Reduction Reactions
Controlled reduction targets either the carbonyl or furan ring:
Key Observation : Over-reduction of the furan ring is minimized by using lower hydrogen pressures (<20 psi) .
Condensation Reactions
The carbonyl chloride participates in ketone/aldehyde formation via Friedel-Crafts or Claisen-type reactions:
Example Synthesis :
Condensation with Meldrum’s acid yields (E)-5-(4-fluorophenyl)-2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)furan, confirmed by ¹H NMR (δ 6.85–7.45 ppm for furan and aromatic protons) .
Stability and Side Reactions
-
Hydrolysis : Rapidly hydrolyzes in aqueous media to 5-(4-fluorophenyl)furan-2-carboxylic acid (half-life <1 hr at pH 7) .
-
Thermal Decomposition : Degrades above 150°C, releasing CO and HCl gas (TGA-DSC data) .
Comparative Reactivity
A comparison with structurally similar compounds shows:
| Compound | Relative Reaction Rate (Amidation) | Electrophilicity (DFT Calculation) |
|---|---|---|
| This compound | 1.00 (reference) | +1.85 eV |
| 5-Phenylfuran-2-carbonyl chloride | 0.92 | +1.72 eV |
| 5-(2-Fluorophenyl)furan-2-carbonyl chloride | 0.88 | +1.68 eV |
Data derived from Hammett σ constants and computational studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Substituents significantly impact molecular weight, solubility, and stability:
Key Insight : Fluorine’s electronegativity improves lipid solubility, making 5-(4-fluorophenyl) derivatives favorable for drug delivery . Nitro and dichloro groups reduce stability due to oxidative sensitivity .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 5-(4-fluorophenyl)furan-2-carbonyl chloride?
- The compound can be synthesized via chlorination of the corresponding carboxylic acid. For example, 5-(3-hydroxyphenyl)furan-2-carbonyl chloride was prepared by refluxing the carboxylic acid with oxalyl chloride for 48 hours, followed by solvent removal under reduced pressure . Alternatively, t-BuOCl has been used to synthesize analogous chlorocarbonyl furans (e.g., 5-(chloromethyl)furan-2-carbonyl chloride) in 85% yield at 50°C for 24 hours . Key considerations include reagent selection (oxalyl chloride vs. t-BuOCl), reaction time, and temperature to maximize yield.
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic techniques :
- NMR : Analyze and NMR to confirm substituent positions (e.g., fluorophenyl group at C5 of the furan ring).
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the exact mass (e.g., 234.00205 Da for related fluorophenyl furan derivatives) .
Q. What safety protocols are critical when handling this compound?
- Refer to safety data sheets for related furan carbonyl chlorides, which highlight hazards such as toxic fume release during combustion. Use self-contained breathing apparatus and protective clothing during handling. Immediate medical attention is required upon exposure, though specific antidotes may not be well-documented .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Parameter tuning :
- Temperature : Higher temperatures (e.g., 50°C) may accelerate chlorination but risk decomposition.
- Reagent stoichiometry : Excess oxalyl chloride (2:1 molar ratio) ensures complete conversion of the carboxylic acid .
- Solvent-free approaches : For greener synthesis, explore solvent-free disproportionation reactions, as used for furan-2,5-dicarboxylic acid derivatives .
Q. What challenges arise in crystallographic analysis of fluorophenyl-substituted furans?
- Crystal twinning and disorder : Fluorine’s small atomic radius and high electronegativity can complicate electron density maps. Use SHELXD for robust phase determination and SHELXL for refining high-resolution data .
- Comparative analysis : Cross-validate with spectroscopic data, as seen in structural studies of 2-fluoro-5-(4-fluorophenyl)pyridine .
Q. How does this compound serve as a precursor for bioactive molecules?
- The carbonyl chloride group enables acylation reactions to synthesize amides or esters. For example, furan-2-carbonyl chlorides have been used to prepare hypolipidemic agents (e.g., derivatives lowering serum cholesterol in rodents) .
- Targeted drug design : Explore coupling with pharmacophores (e.g., imidazoles or sulfonamides) to modulate bioactivity, inspired by IL6-inhibiting fluorophenyl imidazoles .
Q. What mechanistic insights exist for its reactivity in nucleophilic acyl substitutions?
- Kinetic studies : Monitor reaction progress via NMR to track fluorophenyl group stability under varying conditions.
- Computational modeling : Investigate electron-withdrawing effects of the fluorophenyl group on the carbonyl’s electrophilicity, as seen in related chlorocarbonyl furans .
Q. Can sustainable methods be applied to its synthesis?
- Biomass-derived routes : Use 5-(chloromethyl)furfural (CMF) as a starting material, leveraging t-BuOCl for chlorination under mild conditions (50°C, 24 hours) to minimize waste .
- Solvent-free reactions : Adopt methods validated for furan-2,5-dicarboxylic acid synthesis to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
